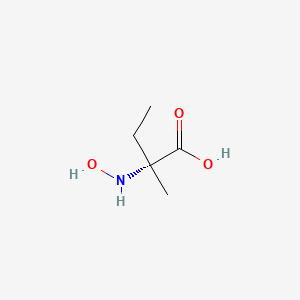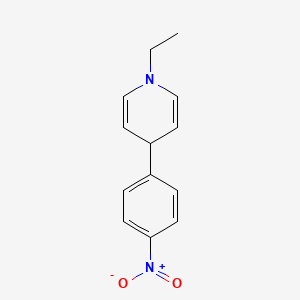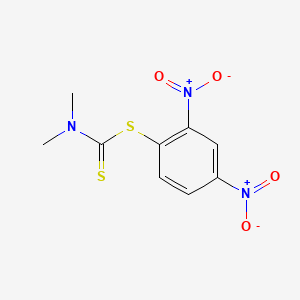![molecular formula C15H9ClN4O7S B13808597 4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 530146-17-9](/img/structure/B13808597.png)
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chloro, dinitrobenzoyl, and carbamothioylamino groups attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzoic acid to produce 4-chloro-3,5-dinitrobenzoic acid. This intermediate is then reacted with a suitable carbamothioylating agent to introduce the carbamothioylamino group. The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents such as potassium nitrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like ultrahigh-performance liquid chromatography (UHPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting biochemical pathways. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dinitrobenzoic acid: Shares the chloro and dinitro groups but lacks the carbamothioylamino group.
3,5-Dinitrobenzoic acid: Lacks the chloro and carbamothioylamino groups.
4-Chlorobenzoic acid: Lacks the dinitro and carbamothioylamino groups
Uniqueness
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of all three functional groups (chloro, dinitrobenzoyl, and carbamothioylamino) on a single benzoic acid core. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
530146-17-9 |
|---|---|
Molecular Formula |
C15H9ClN4O7S |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
4-chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9ClN4O7S/c16-11-2-1-7(14(22)23)5-12(11)17-15(28)18-13(21)8-3-9(19(24)25)6-10(4-8)20(26)27/h1-6H,(H,22,23)(H2,17,18,21,28) |
InChI Key |
RHGXSCSXCFPGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)

![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)






![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)

